Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate
Overview
Description
Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate is a natural product found in Talaromyces pinophilus with data available.
Scientific Research Applications
Synthesis and Organic Chemistry Applications
Synthesis of Novel Intermediates and Compounds : Methyl 1-alkyl-5-oxopyrrolidine-3-carboxylate derivatives are useful intermediates in synthesizing various compounds. For instance, they have been applied in the one-pot synthesis of α-methylene-β-lactams and α,β-difunctionalized pyrrol-2(3H)-ones (Beji, 2015).
Catalytic Processes : In another study, Methyl 1-(2-bromoaryl)-3-(2-furyl/thienyl)-5-oxopyrrolidine-2-carboxylate derivatives were used in Pd(II)-catalyzed alkenylation via chemoselective C–H activation and C–Br activation in the Heck reaction (Patra, Ray, & Kar, 2010).
Preparation of Antimicrobial Agents : Polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, synthesized via a cyclization reaction, have shown interesting antibacterial activity, suggesting potential in antimicrobial drug development (Nural et al., 2018).
Plasticizer Development : Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate derivatives have been explored as potential plasticizers. This application stems from their synthesis from levulinic acid and subsequent testing for plasticizer performance (Takenishi & Simamura, 1954).
Medicinal Chemistry and Pharmacology Applications
Development of Antibacterial Agents : A study on fluoro naphthyridines, which involve 5-oxopyrrolidine derivatives, demonstrated their significant antibacterial properties. This research is crucial in the ongoing search for new and effective antibacterial agents (Bouzard et al., 1992).
Antioxidant Activity Studies : Novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and tested for their antioxidant activities. Some of these compounds exhibited potent antioxidant activity, suggesting potential therapeutic applications (Tumosienė et al., 2019).
Properties
IUPAC Name |
methyl 1-methyl-5-oxopyrrolidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-8-5(7(10)11-2)3-4-6(8)9/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAOXDQXQHQRFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.